n-boc-n-methyl-5-methoxyanthranilic acid

Description

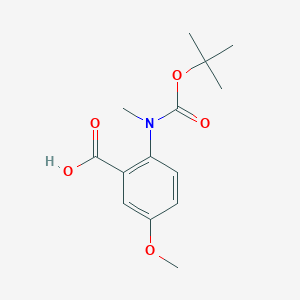

Structure

2D Structure

Properties

IUPAC Name |

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBFXMCDVMXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654382 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-08-9 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from 5-methoxyanthranilic acid or its derivatives. The key steps involve:

- Protection of the amino group with a Boc group to prevent undesired side reactions.

- Methylation of the nitrogen atom to introduce the N-methyl substituent.

- Purification and isolation of the final N-Boc-N-methyl-5-methoxyanthranilic acid.

The Boc protection is favored due to its stability under various reaction conditions and easy removal under acidic conditions.

Boc Protection of Anthranilic Acid Derivatives

- The amino group of 5-methoxyanthranilic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

- The reaction is monitored by TLC or HPLC to ensure complete conversion.

$$

\text{5-Methoxyanthranilic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{N-Boc-5-methoxyanthranilic acid}

$$

N-Methylation of Boc-Protected Anthranilic Acid

- The N-Boc-5-methoxyanthranilic acid is subjected to methylation using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.

- Alternatively, reductive methylation can be employed using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under inert atmosphere to prevent side reactions.

$$

\text{N-Boc-5-methoxyanthranilic acid} + \text{CH}_3\text{I} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

Purification and Characterization

- After completion of the methylation, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- The crude product is purified by recrystallization or silica gel column chromatography using hexane/ethyl acetate mixtures.

- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Data Table for Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM or THF | 20-25 °C | 2-4 hours | 85-95 | Monitored by TLC, selective amino protection |

| N-Methylation | Methyl iodide, K2CO3 | DMF or NMP | 25-50 °C | 4-12 hours | 75-90 | Avoid overalkylation, inert atmosphere preferred |

| Purification | Extraction, drying, column chromatography | Hexane/EtOAc | Ambient | - | - | Yield depends on purity requirements |

Alternative and Related Synthetic Approaches

- Some methods employ solid-phase synthesis techniques using resin-bound anthranilic acid derivatives, facilitating combinatorial library preparation.

- Protection groups other than Boc, such as Cbz or Fmoc, may be used depending on downstream synthetic needs, but Boc remains preferred for its ease of removal and stability.

- Oxidation or nitration steps may precede Boc protection when functionalizing the aromatic ring, especially for derivatives like 5-methoxyanthranilic acid.

Summary of Key Research Findings

- The Boc protection step is robust and yields high purity intermediates suitable for further functionalization.

- N-Methylation of the Boc-protected amino group proceeds efficiently under mild conditions with good selectivity.

- The choice of solvents and bases significantly affects the reaction yields and purity.

- Solid-phase synthesis methods have been developed for related anthranilic acid derivatives, offering potential for high-throughput synthesis but require specialized equipment.

- Purification techniques such as column chromatography and recrystallization are essential to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.

Major Products

Oxidation: Formation of 5-methoxybenzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of free amine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various bioactive molecules, including peptidomimetics and pharmaceuticals. For example, N-Boc-β3-amino acid derivatives, which can be synthesized from n-Boc-N-methyl-5-methoxyanthranilic acid, have shown potential as stable analogs of natural peptides, enhancing oral bioavailability due to their resistance to enzymatic degradation .

Antitumor Activity

Molecular docking studies have indicated that derivatives of this compound exhibit significant antitumor activity by inhibiting key proteins such as epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds have been tested against various cancer cell lines, demonstrating IC50 values indicative of potent biological activity .

Catalysis in Hydrazone Formation

This compound has been shown to act as an efficient catalyst for hydrazone formation, outperforming traditional catalysts like aniline. This property is particularly useful in dynamic covalent chemistry where selective labeling of biomolecules is required . Studies indicate that this compound enhances reaction rates significantly, making it a valuable tool in bioconjugation strategies.

Fluorescent Probes Development

The compound's ability to form stable conjugates has led to its application in developing fluorescent probes for monitoring biological processes. These probes utilize the unique reactivity of this compound to label proteins and other biomolecules for imaging applications .

Bifunctional Catalysis

Research has highlighted the potential of this compound as a bifunctional catalyst in various organic reactions, including oxime and hydrazone formation. The presence of electron-donating groups on the aromatic ring enhances its catalytic activity, making it suitable for low-concentration applications without significant toxicity .

Screening for Catalytic Efficiency

The compound has been employed in catalyst screening processes due to its high activity and selectivity in reactions involving amines and aldehydes. Its performance in these settings supports ongoing research into more efficient catalytic systems for organic synthesis .

Data Tables

Case Studies

- Synthesis of Peptidomimetics : A study demonstrated the successful synthesis of a somatostatin analog using this compound as a key intermediate, showcasing its utility in creating biologically relevant compounds with therapeutic potential .

- Antitumor Compound Development : Derivatives were synthesized and evaluated for their inhibitory effects on EGFR, revealing promising results that support further development as cancer therapeutics .

- Fluorescent Probes : The compound was utilized to create fluorescently labeled proteins for real-time monitoring of cellular processes, highlighting its significance in bioconjugation methodologies .

Mechanism of Action

The mechanism of action of n-boc-n-methyl-5-methoxyanthranilic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-Boc-N-methyl-5-methoxyanthranilic Acid and Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N-Boc-N-methyl-5-methoxyanthranilic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₉NO₅

- Molecular Weight : 281.30436 g/mol

- CAS Number : 886362-08-9

This compound exhibits several biological activities attributed to its structural features. Its mechanism of action is primarily linked to its ability to interact with various biological pathways:

- Antioxidant Activity : The methoxy group on the aromatic ring enhances the compound's electron-donating ability, providing antioxidant properties that can mitigate oxidative stress in cells .

- Antimicrobial Properties : Studies have indicated that derivatives of methoxyanthranilic acid demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their ability to disrupt bacterial cell membranes .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, suggesting a role in the treatment of inflammatory diseases .

Biological Activity Data

Table 1 summarizes the biological activities and relevant findings associated with this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of methoxyanthranilic acid demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 mg/L against Staphylococcus aureus. This suggests a promising avenue for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research highlighted the antioxidant capabilities of 5-methoxyanthranilic acid derivatives, where this compound was shown to significantly reduce reactive oxygen species (ROS) levels in vitro, indicating its potential use in therapies targeting oxidative stress-related conditions .

Therapeutic Potential

The diverse biological activities of this compound position it as a candidate for further research in therapeutic applications. Potential areas include:

- Cancer Therapy : Given its antioxidant and anti-inflammatory properties, there is potential for this compound to be developed as an adjunct therapy in cancer treatments.

- Infectious Diseases : Its antimicrobial properties may lead to novel treatments for bacterial infections, especially those resistant to current antibiotics.

Q & A

Q. What is the molecular structure and key functional groups of N-Boc-N-methyl-5-methoxyanthranilic acid?

Answer: The compound features a benzoic acid core with three critical functional groups:

- Boc (tert-butoxycarbonyl) group : Protects the nitrogen atom in the anthranilic acid backbone.

- N-methyl group : Substituted on the anthranilic acid nitrogen, enhancing steric hindrance and influencing reactivity.

- 5-methoxy group : A methoxy substitution at the 5-position of the aromatic ring, directing electrophilic substitution reactions.

| Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|

| C₁₄H₁₉NO₅ (estimated) | ~297.3 g/mol | Boc-protected amine, methoxy, carboxylic acid |

Structural analogs, such as Boc-5-hydroxyanthranilic acid (C₁₂H₁₅NO₅, MW 253.25), highlight the importance of substitution patterns in modulating reactivity . The N-methyl group distinguishes it from simpler anthranilic acid derivatives like N-methylanthranilic acid .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures involving solvents or aerosols.

- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Long-term storage may require periodic purity checks due to potential degradation .

- Disposal : Follow hazardous waste guidelines (e.g., EPA, OSHA) for carboxylic acid derivatives. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A typical synthesis involves:

Methylation : React anthranilic acid with methyl iodide under basic conditions to introduce the N-methyl group.

Methoxy Substitution : Electrophilic aromatic substitution (e.g., using Cu(I) catalysis) to install the methoxy group at the 5-position.

Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Q. Critical Steps :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Monitor Boc protection efficiency using TLC or LC-MS to avoid incomplete reactions .

Advanced Research Questions

Q. How can researchers optimize the Boc deprotection step while preserving the methoxy group in downstream reactions?

Answer:

- Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes at 0°C. Avoid prolonged exposure to strong acids to prevent demethylation of the methoxy group.

- Validation : Confirm deprotection via ¹H NMR (disappearance of Boc tert-butyl peaks at δ 1.4 ppm) and ensure methoxy integrity (δ 3.8–3.9 ppm) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

Q. How can researchers address discrepancies in reactivity observed between different batches of the compound?

Answer:

- Root Cause Analysis :

- Purity : Check for residual solvents (e.g., DMF) via GC-MS.

- Degradation : Test for hydrolyzed Boc groups using TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane).

- Mitigation : Repurify via recrystallization (ethanol/water) or flash chromatography. Store under inert gas to minimize oxidation .

Q. What strategies enable selective functionalization of the anthranilic acid core without affecting the Boc or methoxy groups?

Answer:

- Carboxylic Acid Activation : Use EDCI/HOBt to form amides or esters while leaving Boc and methoxy intact.

- Directed Ortho-Metalation : Utilize the methoxy group as a directing group for lithiation at the 4-position, enabling C-C bond formation.

- Protection : Temporarily protect the carboxylic acid as a methyl ester (via diazomethane) during harsh reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.